Home > Products > Screening Compounds P138121 > 3-[3-(4-isopropyl-3-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate
3-[3-(4-isopropyl-3-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate -

3-[3-(4-isopropyl-3-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate

Catalog Number: EVT-4140289
CAS Number:
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Microwave-Assisted Synthesis: This technique, highlighted as a green chemistry approach, facilitates the rapid and efficient production of quinazolinone derivatives [, ]. Advantages include reduced reaction time, simplified operation, cleaner reactions, easy workup, and improved yields [].
  • Phase-Transfer Catalysis: This method, often combined with microwave irradiation, proves effective for N-alkylation and condensation reactions, offering an efficient and environmentally friendly approach to synthesize diverse quinazolinone derivatives [].

Biological Activity of Quinazolinone Derivatives:

  • PARP-1 Inhibition: FR247304 and FR255595, structurally similar to the compound , demonstrate potent inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) [, , ]. This inhibition shows promise in mitigating neuronal damage caused by cerebral ischemia and neurodegenerative diseases like Parkinson's disease [, ].
  • Antifungal Activity: Studies reveal promising antifungal activity of several synthesized quinazolinone derivatives, particularly against filamentous fungi [, ]. Further research is necessary to explore their potential as novel antifungal agents.
  • Antitumor Activity: Some synthesized quinazolinone derivatives exhibit significant antitumor activity against various human tumor cell lines, including melanoma, ovarian, renal, prostate, breast, and colon cancer [].
  • Aldose Reductase Inhibition: Novel sulfonate-containing quinazolin-4(3H)-one ring derivatives demonstrate potent inhibitory activity against aldose reductase (ALR2) [], suggesting their potential for treating diabetic complications.

Structure-Activity Relationships:

  • Substituent Effects: Studies emphasize the impact of different substituents on the quinazolinone ring on its biological activity. For example, the presence of a propyl group at the C2 position of the quinazolinone ring appears to enhance cytotoxic activity against the HeLa cell line []. Similarly, specific substitutions at the N-4 position significantly influence the gastrokinetic activity of benzamide derivatives [].
  • Isomerism: In the case of the antifungal agent (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2, 4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825), research indicates a significant difference in activity between different stereoisomers, highlighting the importance of stereochemistry in biological activity [].

FR247304 (5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone)

    Compound Description: FR247304 is a novel poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor identified through structure-based drug design []. It exhibits potent competitive inhibition of PARP-1 activity, with a Ki value of 35 nM. In vitro studies have demonstrated that FR247304 protects PC12 cells against reactive oxygen species-induced injury by preventing PARP activation and subsequent NAD depletion []. Furthermore, in vivo studies using a rat model of middle cerebral artery occlusion have shown that FR247304 treatment significantly reduces ischemic brain damage, likely by attenuating poly(ADP-ribosylation) and NAD depletion [].

FR255595 (2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone)

    Compound Description: FR255595 is another potent PARP-1 inhibitor, demonstrating neuroprotective effects in models of Parkinson's disease [, ]. It inhibits PARP activity with an IC50 of 11 nM and exhibits favorable oral bioavailability and brain penetration [, ]. In vitro, FR255595 protects PC12 and SH-SY5Y cells against reactive oxygen species-induced injury, attributed to its ability to prevent PARP overactivation [, ]. Additionally, in vivo studies in a mouse model of Parkinson's disease, induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have shown that FR255595 treatment significantly reduces dopaminergic neuronal damage in both the substantia nigra and striatum, even with delayed treatment [, ]. This protective effect is attributed to the compound's potent PARP-1 inhibitory action [, ].

4(3H)quinazolinone-2-propyl-2-phenylethyl (QPPE)

    Compound Description: QPPE represents a new quinazolinone derivative investigated for its potential effects on the immune system []. Studies in newborn Balb/C mice exposed to QPPE during gestation revealed several immunological alterations []. Notably, QPPE treatment resulted in increased spleen weight and capsule thickness, along with an elevation in the number of splenic macrophages []. Moreover, QPPE exposure led to an increase in the volume of monocytes, neutrophils, and eosinophils in the offspring []. These findings suggest that QPPE might possess immunomodulatory properties, potentially by influencing the function of immune cells and lymphoid organs.

Properties

Product Name

3-[3-(4-isopropyl-3-methylphenoxy)propyl]-4(3H)-quinazolinone oxalate

IUPAC Name

3-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]quinazolin-4-one;oxalic acid

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C21H24N2O2.C2H2O4/c1-15(2)18-10-9-17(13-16(18)3)25-12-6-11-23-14-22-20-8-5-4-7-19(20)21(23)24;3-1(4)2(5)6/h4-5,7-10,13-15H,6,11-12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

WJICPCCVYVUSIN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)C(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)C(C)C.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.